molecular formula C11H14O2 B8437980 4-(3-Methylphenoxy)-2-butanone

4-(3-Methylphenoxy)-2-butanone

Cat. No. B8437980
M. Wt: 178.23 g/mol
InChI Key: PRHUDBURIYJXPC-UHFFFAOYSA-N
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Patent
US07101878B1

Procedure details

To a solution of methyl magnesium bromide in ether (50 mL), prepared from Mg (572 mg, 23.56 mmol) and MeI (3.34 g, 23.56 mmol), was added 4-(3-methylphenoxy)-2-butanone (2.1 g, 11.78 mmol) in 10 mL ether. The solution was stirred at room temperature for 30 minutes, after which quenched with water and dil. Hydrochloric acid. The organic layer was separated, dried over sodium sulfate, filtered through a silica plug. Colorless syrup 1.91 g (83%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Mg
Quantity
572 mg
Type
reactant
Reaction Step One
Name
Quantity
3.34 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[Mg]Br.[CH3:4]I.[CH3:6][C:7]1[CH:8]=[C:9]([CH:16]=[CH:17][CH:18]=1)[O:10][CH2:11][CH2:12][C:13](=[O:15])[CH3:14]>CCOCC>[CH3:14][C:13]([OH:15])([CH2:12][CH2:11][O:10][C:9]1[CH:16]=[CH:17][CH:18]=[C:7]([CH3:6])[CH:8]=1)[CH3:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Mg]Br
Name
Mg
Quantity
572 mg
Type
reactant
Smiles
Name
Quantity
3.34 g
Type
reactant
Smiles
CI
Name
Quantity
50 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
2.1 g
Type
reactant
Smiles
CC=1C=C(OCCC(C)=O)C=CC1
Name
Quantity
10 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
after which quenched with water and dil. Hydrochloric acid
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered through a silica plug

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
CC(C)(CCOC1=CC(=CC=C1)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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